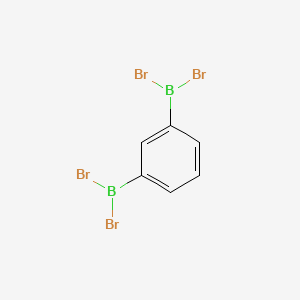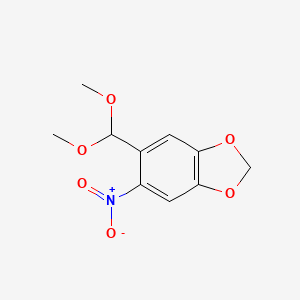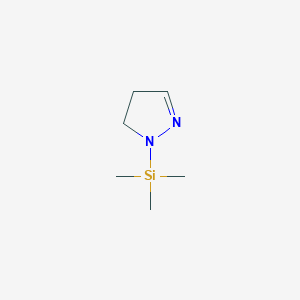
5-Ethenyl-2,3-dimethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-2,3-dimethoxybenzoic acid: is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, featuring two methoxy groups and an ethenyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenyl-2,3-dimethoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzoic acid.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and efficiency. This could include continuous flow reactors and automated purification systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Ethenyl-2,3-dimethoxybenzoic acid can undergo oxidation reactions, particularly at the ethenyl group, to form corresponding epoxides or diols.
Reduction: Reduction of the ethenyl group can yield the corresponding ethyl derivative.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a strong base.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethenyl-2,3-dimethoxybenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry.
Biology and Medicine: Research has explored the potential biological activities of derivatives of 2,3-dimethoxybenzoic acid, including antioxidant and antibacterial properties
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its functional groups allow for modifications that can tailor the properties of the final product.
Wirkmechanismus
The mechanism of action of 5-Ethenyl-2,3-dimethoxybenzoic acid in biological systems is not fully elucidated. its derivatives have shown activity through mechanisms involving free radical scavenging and metal chelation . These activities are likely due to the presence of the methoxy and ethenyl groups, which can interact with reactive species and metal ions.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethoxybenzoic acid: Lacks the ethenyl group but shares the methoxy groups and benzoic acid core.
3,5-Dimethoxybenzoic acid: Similar structure but with methoxy groups at different positions.
2,5-Diethoxybenzoic acid: Similar but with ethoxy groups instead of methoxy groups.
Uniqueness: 5-Ethenyl-2,3-dimethoxybenzoic acid is unique due to the presence of the ethenyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a compound of interest for various applications.
Eigenschaften
CAS-Nummer |
110582-82-6 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
5-ethenyl-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-4-7-5-8(11(12)13)10(15-3)9(6-7)14-2/h4-6H,1H2,2-3H3,(H,12,13) |
InChI-Schlüssel |
GSLVWYHIICDUJC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





phosphoryl}oxy)benzoate](/img/structure/B14329330.png)

![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)

![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)




